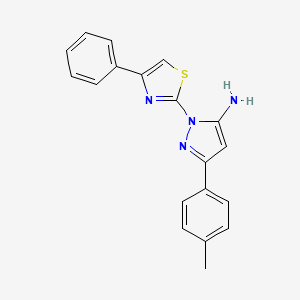
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one is a phenoxazine derivative known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4A-dihydro-3H-phenoxazin-3-one typically involves the reaction of 2-amino-5-methylphenol with bovine hemoglobin . The reaction conditions include mild reduction processes, often leading to the formation of the tricyclic structure of the compound . Full analysis by mass spectrometry, NMR spectroscopy, and single-crystal X-ray structure analysis confirms the product’s structure .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory methods, with potential scaling up using optimized reaction conditions and catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Mild reduction processes are used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the compound, which can have different biological and chemical properties.
科学的研究の応用
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one has several scientific research applications:
作用機序
The mechanism of action of 2-Amino-4,4A-dihydro-3H-phenoxazin-3-one involves its interaction with cellular components, leading to the induction of apoptosis and necrosis in cancer cells . The compound causes phosphatidylserine externalization and propidium iodide permeability, suggesting mixed types of cell death . The molecular targets and pathways involved include the modulation of cell viability and induction of DNA damage.
類似化合物との比較
Similar Compounds
2-Aminophenoxazine-3-one: This compound also exhibits significant biological activity, including a rapid and dose-dependent decrease in intracellular pH in cancer cells.
Actinomycin D: Contains a phenoxazine moiety and functions as both an antibiotic and anticancer agent.
Uniqueness
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one is unique due to its specific tricyclic structure and the combination of biological activities it exhibits, including antitumor, antiviral, and immunosuppressive properties .
特性
CAS番号 |
927803-99-4 |
|---|---|
分子式 |
C12H10N2O2 |
分子量 |
214.22 g/mol |
IUPAC名 |
2-amino-4,4a-dihydrophenoxazin-3-one |
InChI |
InChI=1S/C12H10N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-5,12H,6,13H2 |
InChIキー |
SEKIHKGMIWNOJB-UHFFFAOYSA-N |
正規SMILES |
C1C2C(=NC3=CC=CC=C3O2)C=C(C1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


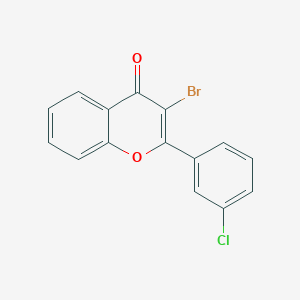
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
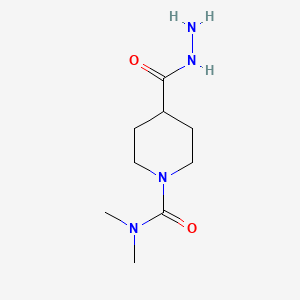

![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)
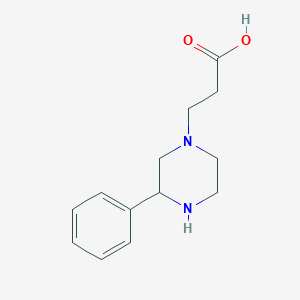

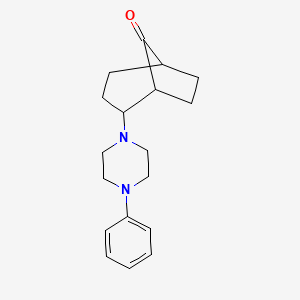

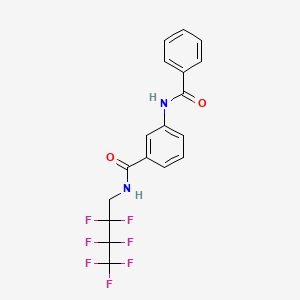
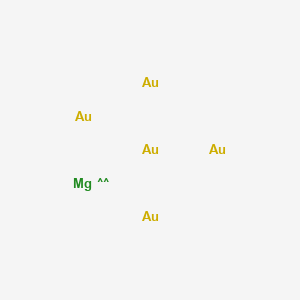

![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)
